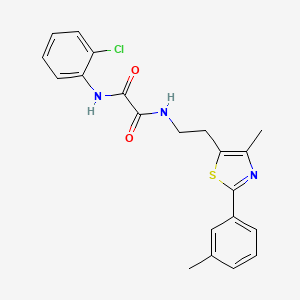

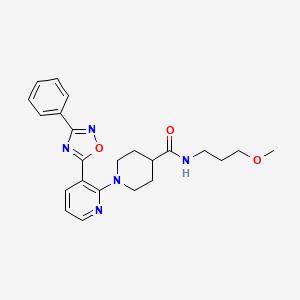

![molecular formula C10H11N3O2 B2427900 Ethyl 2-amino-1h-benzo[d]imidazole-4-carboxylate CAS No. 1531188-96-1](/img/structure/B2427900.png)

Ethyl 2-amino-1h-benzo[d]imidazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-amino-1h-benzo[d]imidazole-4-carboxylate is a ring-substituted-1H-imidazole-4-carboxylic acid derivative . It has been shown to act as a new class of anti-tuberculosis agents . It is also an impurity of Dabigatran, a potent anticoagulant .

Synthesis Analysis

The synthesis of this compound involves the NH4Cl-catalyzed amidation of ethyl benzo[d]imidazole-2-carboxylates . These intermediates are obtained through a green “all water” one-pot synthetic route following a tandem N-arylation-reduction-cyclocondensation procedure .

Molecular Structure Analysis

The molecular structure of this compound is characterized by an identical system of hydrogen bonds, C (4), as observed in the structures of these compounds . Solid-state N

Scientific Research Applications

Synthesis of Derivatives and Reactivity

- Ethyl 2-amino-1h-benzo[d]imidazole-4-carboxylate has been utilized in the synthesis of various chemical derivatives. For instance, it has been used in the creation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives. These compounds were prepared by interacting ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives (Mohamed, 2014); (Mohamed, 2021).

Involvement in Biosynthesis Studies

- The compound has played a role in understanding the biosynthesis of purine nucleotides. It was converted into 5-amino-1-(2-pyridyl)-imidazole-4-carboxylic acid, which then underwent decarboxylation to form 5-amino-1-(2-pyridyl)imidazole, a significant step in the biosynthesis process (Cusack, Shaw, & Logemann, 1980).

Contribution to Antitumor and Anti-inflammatory Research

- This compound derivatives have shown potential in antitumor and anti-inflammatory research. For example, some synthesized compounds displayed antitumor and anti-monoamine oxidase activities (Markosyan et al., 2020). Also, a series of benzo[d]imidazolyl tetrahydropyridine carboxylates demonstrated appreciable anti-inflammatory, antioxidant, and antimicrobial activities (ANISETTI & Reddy, 2017).

Applications in Dye Synthesis

- The compound has been used in synthesizing novel phenylazopyrimidone dyes. These dyes were created by linking different aniline derivatives to 4-amino-1H-benzo[4,5]imidazo-[1,2-a]pyrimidin-2-one, derived from 2-aminobenzimidazole and ethyl cyanoacetate (Karcı & Demirçalı, 2006).

Use in Nucleoside Synthesis

- Ethyl 5-amino-1-β-D-arabinofuranosylimidazole-4-carboxylate, an analogue of the compound, was synthesized and confirmed by conversion into 9-β-D-arabinofuranosyl hypoxanthine, demonstrating its utility in nucleoside synthesis (Mackenzie & Shaw, 1978).

Development of Catalysis Techniques

- The compound has been used in developing new catalysis techniques. For example, 1,3-disubstituted imidazol(in)ium-2-carboxylates, related to this compound, were employed as precatalysts in transesterification reactions of unactivated ethyl benzoate with various alcohols, showing promising results (Wang & Li, 2012).

Anticancer Research

- This compound has been integral in discovering new apoptosis-inducing agents for breast cancer. Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a related compound, was synthesized and evaluated for its cytotoxicity against cancer cell lines, showing significant potential in cancer therapeutics (Gad et al., 2020).

Mechanism of Action

Target of Action

Ethyl 2-amino-1h-benzo[d]imidazole-4-carboxylate is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities

Pharmacokinetics

Imidazole derivatives are generally highly soluble in water and other polar solvents, which may influence their bioavailability

Result of Action

Given the wide range of biological activities exhibited by imidazole derivatives , it is likely that this compound may have multiple effects at the molecular and cellular level

Action Environment

Factors such as temperature and humidity have been found to affect the proton conduction of certain imidazole-based compounds

properties

IUPAC Name |

ethyl 2-amino-1H-benzimidazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-2-15-9(14)6-4-3-5-7-8(6)13-10(11)12-7/h3-5H,2H2,1H3,(H3,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFAQZLYBYSMEPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C(=CC=C1)NC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-7-((4-phenylbutan-2-yl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2427819.png)

![3-[[5-[2-(4,6-Dimethyl-2-methylsulfanylpyrimidin-5-yl)ethyl]-1,2,4-oxadiazol-3-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2427824.png)

![4-[1-(Cyclohexylmethyl)benzimidazol-2-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B2427828.png)

![N-(3-fluoro-4-methylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2427831.png)

![(E)-4-(Dimethylamino)-N-[1-(1H-indazol-5-yl)ethyl]but-2-enamide](/img/structure/B2427832.png)

![N-[4-(aminocarbonyl)phenyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2427835.png)

![[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2427839.png)

![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2427840.png)